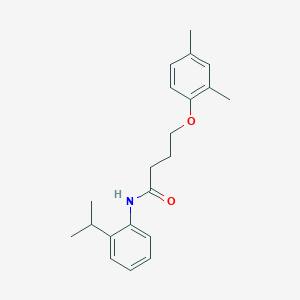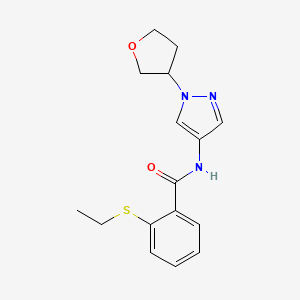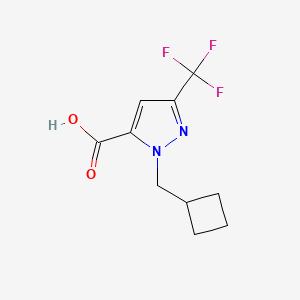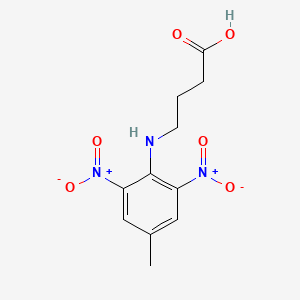
4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as CB1 receptor antagonists, which have been shown to have a wide range of effects on the central nervous system.
Scientific Research Applications
Structural and Solution Chemistry
- Research Focus : Dinuclear gold(III) oxo complexes with bipyridyl ligands, including 6-(2,6-dimethylphenyl)- derivatives, were investigated for their cytotoxic and anticancer properties.
- Key Findings : Some compounds displayed moderate cytotoxic properties, suggesting potential pharmacological interest. Detailed analysis of their interactions with proteins and DNA was conducted, providing insights into their reactivity and potential mechanisms of action (Casini et al., 2006).
Spectral and Structural Analysis
- Research Focus : Spectral and structural studies of lithium phenoxide derivatives, such as lithium 2,6-dimethylphenoxide, were performed to understand their chemical properties.
- Key Findings : The studies provided insights into the dimeric and polymeric states of these compounds, with interpretations based on infrared and NMR spectra (Shobatake & Nakamoto, 1970).
Manganese-Catalyzed Chemical Reactions
- Research Focus : Investigation into manganese-catalyzed reactions of acetylenes and dienes, including the formation of dimethylphenylsilyl derivatives.
- Key Findings : The study showed the selective formation of monosilylated products under specific catalytic conditions, contributing to the field of organic synthesis (Tang, Shinokubo & Oshima, 1997).
Antioxidant Properties and Radical Scavenging
- Research Focus : Analysis of the antioxidant properties of various phenols, including 2,6-dimethylphenol, and their derivatives.
- Key Findings : The study provided comparative data on the scavenging abilities of these compounds and highlighted the influence of substituents on their antioxidant properties (Rigobello et al., 2004).
properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(2-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15(2)18-8-5-6-9-19(18)22-21(23)10-7-13-24-20-12-11-16(3)14-17(20)4/h5-6,8-9,11-12,14-15H,7,10,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLJUZYMPAZZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2838309.png)

![N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2838312.png)
![1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2838313.png)
![Ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2838314.png)

![N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2838319.png)

![4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane dihydrochloride](/img/structure/B2838324.png)

![1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2838328.png)

